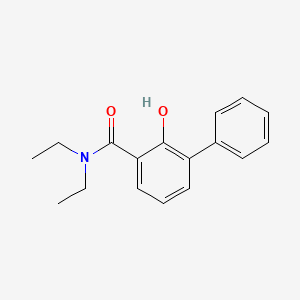
Salicylamide, N,N-diethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylamide, N,N-diethyl-3-phenyl- is a chemical compound known for its analgesic and antipyretic properties It is a derivative of salicylamide, which is commonly used in over-the-counter pain remedies
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylamide, N,N-diethyl-3-phenyl- can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzonitrile with N-ethyl-N-phenylpropanenitrile in the presence of a catalyst such as zinc dichloride. The reaction is typically carried out under anhydrous and oxygen-free conditions in a solvent like chlorobenzene. The mixture is refluxed for an extended period, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of Salicylamide, N,N-diethyl-3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Salicylamide, N,N-diethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Salicylamide, N,N-diethyl-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Due to its analgesic and antipyretic properties, it is investigated for its potential use in pain relief and fever reduction.
Mechanism of Action
The mechanism of action of Salicylamide, N,N-diethyl-3-phenyl- involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by inhibiting the activity of enzymes involved in the synthesis of prostaglandins, which are mediators of pain and inflammation. This inhibition leads to a reduction in pain and fever. The compound may also interact with other molecular targets, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Salicylamide, N,N-diethyl-3-phenyl- is similar to other compounds such as:
Salicylamide: A non-prescription drug with analgesic and antipyretic properties.
Ethenzamide: An analgesic and antipyretic compound used in combination with other drugs.
Labetalol: A medication used to treat high blood pressure.
Medroxalol: A beta-blocker with antihypertensive properties.
Oxyclozanide: An anthelmintic used to treat parasitic worm infections.
Uniqueness
What sets Salicylamide, N,N-diethyl-3-phenyl- apart from these similar compounds is its unique chemical structure, which may confer distinct pharmacological properties and potential applications. Its specific interactions with molecular targets and its synthetic versatility make it a compound of interest for further research and development.
Properties
CAS No. |
63992-45-0 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N,N-diethyl-2-hydroxy-3-phenylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-18(4-2)17(20)15-12-8-11-14(16(15)19)13-9-6-5-7-10-13/h5-12,19H,3-4H2,1-2H3 |
InChI Key |
XQTMNRKZPMKUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















